molecular formula C13H16ClN B13475222 methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride

methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride

Cat. No.: B13475222
M. Wt: 221.72 g/mol
InChI Key: ALXRPPVLEBEFEF-HNCPQSOCSA-N
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Description

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride is a chiral secondary amine salt featuring a methyl group attached to the amine nitrogen and an ethyl group substituted with a naphthalen-2-yl moiety at the stereogenic center. Its IUPAC name explicitly denotes the (1R) configuration, critical for stereochemical specificity in pharmacological or material applications.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

(1R)-N-methyl-1-naphthalen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H/t10-;/m1./s1

InChI Key

ALXRPPVLEBEFEF-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC.Cl

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride typically involves the reaction of ®-1-(1-naphthyl)ethylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalenyl Substituents

The compound’s structural uniqueness lies in the combination of its secondary amine, naphthalen-2-yl group, and (1R) stereochemistry. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituents/Stereochemistry Key Differences/Similarities References
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride C₁₃H₁₆ClN Secondary amine; naphthalen-2-yl; (1R) Target compound; chiral center critical for binding specificity. -
(R)-1-(1-Naphthyl)ethylamine hydrochloride C₁₂H₁₄ClN Primary amine; naphthalen-1-yl; (R) Regioisomer (naphthalen-1-yl vs. 2-yl) alters steric and electronic interactions.
Cinacalcet HCl (N-(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine HCl) C₂₂H₂₂F₃ClN Tertiary amine; naphthalen-1-yl; trifluoromethyl Larger structure with trifluoromethylphenyl; clinically used for calcium receptor modulation.
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride C₁₃H₁₆ClNO Primary amine; methoxy-naphthalen-1-yl Methoxy group enhances solubility but reduces lipophilicity.
(1R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride C₁₃H₁₆ClN Primary amine; naphthalen-2-yl; (1R) Longer alkyl chain (propyl vs. ethyl) increases steric bulk.
2-(Naphthalen-2-yl)propan-2-amine hydrochloride C₁₃H₁₆ClN Tertiary amine; naphthalen-2-yl Branched tertiary amine may reduce metabolic stability compared to secondary amines.

Stereochemical and Regioisomeric Comparisons

  • Regioisomerism : The position of the naphthyl group (1- vs. 2-) significantly impacts molecular interactions. For example, Cinacalcet’s naphthalen-1-yl group optimizes binding to the calcium-sensing receptor, while naphthalen-2-yl derivatives (as in the target compound) may favor alternative receptor conformations .
  • Stereochemistry : The (1R) configuration in the target compound contrasts with diastereomers (e.g., ), which exhibit distinct pharmacological profiles. For instance, diastereomers of Cinacalcet show reduced efficacy, emphasizing the necessity of chiral resolution in synthesis .

Functional Group Modifications

  • Amine Classification : Secondary amines (target compound) generally exhibit higher metabolic stability than primary amines (e.g., ) but lower than tertiary amines (e.g., ) due to reduced susceptibility to oxidation .
  • Substituent Effects : The addition of electron-withdrawing groups (e.g., trifluoromethyl in Cinacalcet) enhances receptor affinity but may reduce solubility, whereas methoxy groups () improve aqueous solubility .

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